molecular formula C8H3BrF3NO B1375411 4-Bromo-3-(trifluoromethoxy)benzonitrile CAS No. 928136-78-1

4-Bromo-3-(trifluoromethoxy)benzonitrile

Cat. No.: B1375411
CAS No.: 928136-78-1
M. Wt: 266.01 g/mol
InChI Key: QQCRVTNJCBKIBH-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3BrF3NO It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the fourth position and a trifluoromethoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-(trifluoromethoxy)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-amino-3-(trifluoromethoxy)benzonitrile with a brominating agent. The reaction typically takes place in a solvent such as diethyl ether and under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and precise temperature control .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(trifluoromethoxy)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the trifluoromethoxy and nitrile groups intact .

Mechanism of Action

The mechanism of action of 4-Bromo-3-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group can form hydrogen bonds with proteins, potentially altering their function. This interaction can lead to changes in enzyme activity or receptor binding, influencing various biological pathways .

Properties

IUPAC Name

4-bromo-3-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCRVTNJCBKIBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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